molecular formula C27H25N5O6 B13859876 4-(1,2,4-Triazolyl)-3'5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2

4-(1,2,4-Triazolyl)-3'5'-di-O-p-toluoyl-2'-deoxycytidine-13C,15N2

Cat. No.: B13859876
M. Wt: 518.5 g/mol
InChI Key: FATKITVYLNKTOZ-MHBNUEJJSA-N
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Description

4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 is a synthetic compound that incorporates a triazole ring, a deoxycytidine moiety, and isotopic labels of carbon-13 and nitrogen-15

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The triazole ring can be synthesized using 3-amino-1,2,4-triazole as a key intermediate .

The deoxycytidine moiety is then introduced through a glycosylation reaction, where the triazole derivative is coupled with a protected sugar derivative. The isotopic labels of carbon-13 and nitrogen-15 are incorporated during the synthesis of the triazole and deoxycytidine precursors .

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may produce triazoline derivatives .

Scientific Research Applications

4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The deoxycytidine moiety allows the compound to mimic natural nucleosides, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,4-Triazolyl)-3’5’-di-O-p-toluoyl-2’-deoxycytidine-13C,15N2 is unique due to its combination of a triazole ring, deoxycytidine moiety, and isotopic labels. This makes it particularly valuable for studies involving isotopic tracing and mechanistic investigations .

Properties

Molecular Formula

C27H25N5O6

Molecular Weight

518.5 g/mol

IUPAC Name

[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)(213C,1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C27H25N5O6/c1-17-3-7-19(8-4-17)25(33)36-14-22-21(38-26(34)20-9-5-18(2)6-10-20)13-24(37-22)31-12-11-23(30-27(31)35)32-16-28-15-29-32/h3-12,15-16,21-22,24H,13-14H2,1-2H3/t21?,22-,24-/m1/s1/i27+1,30+1,31+1

InChI Key

FATKITVYLNKTOZ-MHBNUEJJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=[15N][13C]3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N4C=NC=N4)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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